molecular formula C19H14BrN3O B11008218 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B11008218
M. Wt: 380.2 g/mol
InChI Key: GJIUUQPRCLZHLT-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a quinoline ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Acylation: The brominated indole is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.

    Coupling with Quinoline: The acylated brominated indole is coupled with quinoline-5-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents on the indole ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide would depend on its specific biological target. Generally, indole and quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atom and acetamide group may also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Lacks the bromine atom on the indole ring.

    2-(6-chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Contains a chlorine atom instead of a bromine atom.

    2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a quinoline ring.

Uniqueness

The presence of the bromine atom on the indole ring and the quinoline moiety makes 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide unique compared to other similar compounds. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C19H14BrN3O/c20-14-7-6-13-8-10-23(18(13)11-14)12-19(24)22-17-5-1-4-16-15(17)3-2-9-21-16/h1-11H,12H2,(H,22,24)

InChI Key

GJIUUQPRCLZHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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